molecular formula C19H19FN4O2S B2743725 N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-91-2

N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2743725
CAS RN: 941897-91-2
M. Wt: 386.45
InChI Key: LXFZZSORVFAIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O2S and its molecular weight is 386.45. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

Compounds structurally related to N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have been investigated for their role as potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. Research aimed to improve metabolic stability by examining various 6,5-heterocyclic analogues, leading to the identification of analogues with similar in vitro potency and in vivo efficacy, while minimizing metabolic deacetylation, which could enhance their therapeutic potential (Stec et al., 2011).

Antimicrobial Applications

Another area of research involves the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at creating effective antimicrobial agents. The synthesis process led to the development of compounds with promising in vitro antibacterial and antifungal activities. This research highlights the potential of structurally similar compounds in addressing the need for new antimicrobial therapies (Darwish et al., 2014).

Photovoltaic Efficiency and Non-Linear Optical (NLO) Activity

Compounds with a similar structure have also been synthesized and analyzed for their photochemical and thermochemical properties to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study included spectroscopic and quantum mechanical studies, highlighting the compounds' good light harvesting efficiency (LHE) and free energy of electron injection, suggesting their suitability for use in photovoltaic cells. Additionally, the non-linear optical (NLO) activity of these compounds was investigated, offering insights into their potential applications in optical devices (Mary et al., 2020).

Anti-inflammatory Activity

Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives demonstrated significant anti-inflammatory activity. This indicates the potential therapeutic applications of these compounds in treating inflammation-related conditions (Sunder et al., 2013).

properties

IUPAC Name

N-cyclopentyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-11-21-17-18(27-11)16(12-6-8-13(20)9-7-12)23-24(19(17)26)10-15(25)22-14-4-2-3-5-14/h6-9,14H,2-5,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFZZSORVFAIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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